Lafutidine HCl

Description

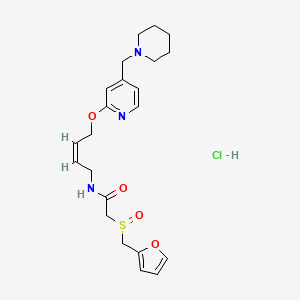

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H30ClN3O4S |

|---|---|

Molecular Weight |

468.009 |

IUPAC Name |

(Z)-2-((furan-2-ylmethyl)sulfinyl)-N-(4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide hydrochloride |

InChI |

InChI=1S/C22H29N3O4S.ClH/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25;/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26);1H/b5-2-; |

InChI Key |

KSIJVCSWGMQWNM-PVOKDAACSA-N |

SMILES |

O=C(NC/C=C\COC1=NC=CC(CN2CCCCC2)=C1)CS(CC3=CC=CO3)=O.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FRG-8813; FRG8813; FRG 8813; Lafutidine HCl; Lafutidine hydrochloride |

Origin of Product |

United States |

Chemical Synthesis and Advanced Structural Characterization of Lafutidine Hcl

Historical and Modern Synthetic Methodologies for Lafutidine (B194869) HCl

The synthesis of Lafutidine has evolved from early methods to more refined, modern processes aimed at improving yield, purity, and industrial scalability.

Historically, the synthesis of the primary amine intermediate required for the Lafutidine molecule often involved the Gabriel synthesis. google.com This classical method is a widely recognized route for preparing primary amines. However, subsequent developments have led to more efficient and cleaner synthetic pathways.

Modern approaches have focused on alternative reagents and reaction sequences to overcome the limitations of earlier methods. One notable advancement involves a novel chemical synthesis that utilizes hydroxylamine (B1172632) hydrochloride as the aminolysis reagent. google.com This method comprises two main steps:

Reaction of N-[4-[4-(N-piperidinemethyl)pyridin-2-oxy]-2-buten-1-yl]phthalimide with hydroxylamine hydrochloride and sodium hydroxide (B78521) to produce the key intermediate, N-[4-[4-(N-piperidinemethyl)pyridin-2-oxy]-2-buten-1-amine]. google.com

Condensation of this amine intermediate with 2-furanmethylsulfinyl acetic acid p-nitrophenyl ester to yield Lafutidine. google.com

This modern approach offers significant advantages, including the production of Lafutidine with purity levels reaching up to 99.88%. google.com The use of hydroxylamine hydrochloride, a stable solid reagent, facilitates an easier purification process compared to other aminolysis reagents and is more amenable to industrial-scale production. google.com Furthermore, this method effectively eliminates the formation of the dihydro lafutidine impurity, simplifying the final product workup and enhancing the safety profile of the clinical-grade material. google.comgoogle.com

| Methodology | Key Reagents/Steps | Reported Advantages |

|---|---|---|

| Historical (Gabriel Synthesis based) | - Gabriel synthesis for primary amine formation

| - Well-established method for primary amine synthesis google.com |

| Modern (Hydroxylamine HCl Method) | - Aminolysis using hydroxylamine hydrochloride

| - High product purity (>99.8%) google.com |

Investigation of Stereoselective Synthesis Approaches for Lafutidine HCl

Lafutidine possesses a chiral center at the sulfur atom of the sulfinyl group, meaning it can exist as two enantiomers. The commercial product is typically a racemic mixture, denoted by "(±)" in its chemical name. The development of stereoselective synthesis methods is a significant area of research in medicinal chemistry, as individual enantiomers of a drug can exhibit different pharmacological and toxicological profiles.

While specific, industrially applied stereoselective syntheses for Lafutidine are not widely detailed in the provided literature, the principles of asymmetric synthesis are relevant. The synthesis of chiral sulfoxides is a well-established field, often involving two main strategies:

Asymmetric oxidation of a prochiral sulfide (B99878): This approach involves oxidizing the sulfide precursor of Lafutidine using a chiral oxidizing agent or a catalyst to preferentially form one enantiomer of the sulfoxide.

Resolution of the racemic mixture: This involves separating the two enantiomers from the racemic Lafutidine mixture. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

The pursuit of a stereoselective synthesis for Lafutidine would be aimed at producing either the (R)- or (S)-enantiomer in high purity. Such a process could potentially lead to a therapeutic agent with an improved efficacy or safety profile compared to the existing racemate. General strategies in asymmetric synthesis, such as those involving chiral auxiliaries or organocatalysis, represent potential avenues for developing such a method for Lafutidine. mdpi.com

Elucidation of Synthetic Impurity Profiles and Related Substances within this compound Batches

The identification and control of impurities are mandated by regulatory bodies and are crucial for the quality and safety of any pharmaceutical product. For Lafutidine, impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). researchgate.net

Forced degradation studies are performed under various stress conditions—such as acidic, basic, oxidative, thermal, and photolytic—to identify potential degradation products. researchgate.netresearchgate.net Research has identified several key impurities associated with Lafutidine. Among these, some are related to the synthetic process, while others are formed under stress conditions. For example, Impurity-C is a key starting material, while Impurities A and B have been identified as both process-related and degradation impurities. researchgate.net The dihydro lafutidine impurity is another known process-related substance that can be minimized through optimized synthetic routes. google.comveeprho.com

| Impurity Name | CAS Number | Molecular Formula | Type |

|---|---|---|---|

| Lafutidine Dihydro Impurity | 118288-14-5 | Not specified | Process-Related veeprho.com |

| Lafutidine N-Oxide | 169899-18-7 | Not specified | Degradation/Process veeprho.com |

| trans-Lafutidine | 206449-94-7 | Not specified | Process-Related veeprho.com |

| Lafutidine Sulfone (Impurity 1) | 174583-84-7 | C22H29N3O5S | Degradation/Process veeprho.com |

| Lafutidine Impurity 8 | 129622-98-6 | C15H22N2O2 | Process-Related veeprho.comveeprho.com |

| Lafutidine Impurity 12 | 89639-87-2 | C7H8O3S | Process-Related |

| Lafutidine Impurity 15 | 2897634-05-6 | Not specified | Process-Related veeprho.comaquigenbio.com |

Application of Advanced Analytical Techniques for Structural Confirmation in Synthetic Research

A suite of advanced analytical techniques is employed to confirm the chemical structure of this compound and to detect, identify, and quantify its impurities. These methods are essential for quality control during and after synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstone techniques for analyzing Lafutidine. semanticscholar.org These chromatographic methods are used to separate Lafutidine from its impurities, allowing for accurate quantification and purity assessment. researchgate.net Stability-indicating HPLC methods have been developed that can separate the drug from all its degradation products formed under various stress conditions. researchgate.net Key parameters for these methods, such as the column type (e.g., C18), mobile phase composition, and detector wavelength (e.g., 273 nm or 299 nm), are optimized to achieve effective separation. researchgate.net

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for structural elucidation. semanticscholar.org It is used to identify unknown impurities and degradation products by providing precise mass-to-charge ratio data, which helps in determining their molecular weights and elemental compositions. researchgate.net Techniques like LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) have been instrumental in characterizing the products formed during forced degradation studies of Lafutidine. researchgate.net

Other spectroscopic techniques play a vital role in the complete structural confirmation of the Lafutidine molecule:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. semanticscholar.org It is considered a conclusive method for structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. semanticscholar.org

| Analytical Technique | Application in this compound Research | Key Information Provided |

|---|---|---|

| HPLC / UPLC | Purity assessment, quantitative analysis of Lafutidine and its impurities, stability testing. researchgate.net | Separation of components, retention times, quantification of known substances. |

| LC-MS | Identification and characterization of unknown impurities and degradation products. researchgate.net | Molecular weight and structural fragments of analytes. semanticscholar.org |

| NMR Spectroscopy | Definitive structural elucidation of the synthesized compound and isolated impurities. | Detailed information on the carbon-hydrogen framework and connectivity of atoms. semanticscholar.org |

| FT-IR Spectroscopy | Confirmation of functional groups within the Lafutidine molecule. | Presence of key bonds (e.g., C=O, N-H, S=O). semanticscholar.org |

Preclinical Pharmacodynamics and Multi Mechanistic Actions of Lafutidine Hcl

Molecular and Cellular Mechanisms of Histamine (B1213489) H2 Receptor Antagonism

Lafutidine (B194869) HCl's primary mechanism of action is its antagonism of the histamine H2 receptor, a key regulator of gastric acid secretion. This interaction has been characterized through various in vitro studies, revealing a potent and durable blockade of the receptor.

In vitro studies utilizing Chinese Hamster Ovary (CHO) cells expressing human H2 receptors have demonstrated that lafutidine exhibits potent and long-lasting inhibition of tiotidine (B1662263) binding. eurekaselect.com This sustained receptor occupancy is a distinguishing feature of lafutidine compared to earlier generation H2 receptor antagonists like cimetidine (B194882) and famotidine (B1672045). eurekaselect.com The prolonged binding kinetics of lafutidine at the H2 receptor are thought to contribute to its extended duration of antisecretory activity observed in preclinical models. eurekaselect.com

| Cell Line | Receptor | Ligand | Effect of Lafutidine | Duration of Action | Reference |

| CHO Cells | Human H2 Receptor | Tiotidine | Potent Inhibition of Binding | Long-lasting | eurekaselect.com |

Upon binding to the histamine H2 receptor, histamine activates adenylyl cyclase, leading to an increase in intracellular cyclic-3',5'-adenosine monophosphate (cAMP). This signaling cascade is a critical step in the stimulation of gastric acid secretion by parietal cells. Lafutidine effectively antagonizes this pathway by blocking the histamine-induced production of cAMP. eurekaselect.com Studies in CHO cells expressing human H2 receptors have confirmed that lafutidine demonstrates a potent and sustained inhibition of histamine-induced cAMP formation, consistent with its H2 receptor antagonistic activity. eurekaselect.com

Non-Histamine H2 Receptor Mediated Pharmacological Effects

Beyond its direct action on histamine H2 receptors, lafutidine possesses significant gastroprotective properties that are mediated through distinct pharmacological pathways. These actions contribute to the maintenance and restoration of gastric mucosal integrity.

A substantial body of preclinical evidence indicates that the gastroprotective effects of lafutidine are mediated by the activation of capsaicin-sensitive afferent neurons (CSANs). nih.govnih.govnih.gov These sensory nerves play a crucial role in mucosal defense mechanisms. The protective action of lafutidine against gastric lesions induced by agents like HCl/ethanol is significantly attenuated by the ablation of CSANs. nih.govwjgnet.com

Interestingly, the mechanism by which lafutidine activates these neurons appears to be distinct from that of capsaicin (B1668287). The gastroprotective effect of capsaicin is mitigated by the TRPV1 antagonist capsazepine, whereas lafutidine's effect is not. nih.gov This suggests that lafutidine interacts with CSANs at a site other than the TRPV1 receptor. nih.govnih.gov The downstream mediators of this neurogenic protective pathway include calcitonin gene-related peptide (CGRP) and nitric oxide (NO), as the protective effects of lafutidine are attenuated by a CGRP antagonist and an NO synthase inhibitor. eurekaselect.comnih.gov

| Agent | Condition | Effect on Gastric Lesions | Attenuation by CSAN Ablation | Attenuation by Capsazepine (TRPV1 Antagonist) | Reference |

| Lafutidine | HCl/ethanol-induced | Dose-dependent protection | Yes | No | nih.govnih.govwjgnet.com |

| Capsaicin | HCl/ethanol-induced | Dose-dependent protection | Yes | Yes | nih.govnih.govwjgnet.com |

| Gastric Region | Effect of Lafutidine on Mucin Biosynthesis | Role of Nitric Oxide (NO) | Reference |

| Corpus (Oxyntic Mucosa) | Enhanced [3H]glucosamine incorporation into mucin | Stimulation is blocked by NO synthase inhibitors | nih.gov |

| Antrum | No effect | - | nih.gov |

Adequate gastric mucosal blood flow (GMBF) and bicarbonate secretion are essential for protecting the stomach from acid-induced injury. Preclinical studies in rats have demonstrated that lafutidine can augment the increase in GMBF and duodenal bicarbonate secretion that occurs in response to mucosal acidification. nih.gov While lafutidine does not affect basal GMBF or bicarbonate secretion, its ability to enhance the acid-induced responses is significant. nih.gov This effect is dependent on capsaicin-sensitive afferent neurons, as sensory deafferentation mitigates the response. nih.gov The mechanism appears to involve the sensitization of these neurons, making them more responsive to acid stimulation. nih.gov

Involvement of Nitric Oxide Pathways in Anti-secretory Actions

Lafutidine HCl, a second-generation histamine H2 receptor antagonist, exhibits a unique multi-mechanistic action in its anti-secretory effects, which extends beyond simple H2 receptor blockade. A significant component of this action involves the nitric oxide (NO) pathway. nih.govresearchgate.net Preclinical studies have demonstrated that lafutidine's inhibitory effect on gastric acid secretion is not solely dependent on its antagonism of histamine H2 receptors but is also mediated through an increase in intragastric nitric oxide production. researchgate.netresearchgate.net

In a rat model of gastric acid secretion induced by stomach distention, a primary post-meal stimulus, lafutidine demonstrated a potent inhibitory effect that was not observed with other H2 receptor antagonists like famotidine or cimetidine, even at doses sufficient to block histamine-dependent acid secretion. nih.gov This suggests a histamine-independent pathway of action. Furthermore, studies using intravenous perfusion of carbachol (B1668302) to induce gastric acid secretion in rats showed that lafutidine provided strong inhibition, whereas famotidine's effect was only partial. nih.gov

Crucially, the anti-secretory action of lafutidine in these models was partially reversed by the co-administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor. nih.govnih.gov This finding, coupled with the observation that lafutidine increased the amount of intragastric nitric oxide, strongly indicates that the nitric oxide pathway plays a pivotal role in lafutidine's anti-secretory mechanism. nih.govresearchgate.net This NO-mediated action is distinct from the capsaicin-sensitive afferent neuron pathway, as denervation with capsaicin or administration of a TRPV1 antagonist did not significantly affect its anti-secretory effects in these specific models. nih.gov

Preclinical Efficacy Studies in Animal Models of Gastrointestinal Disorders

Lafutidine has demonstrated significant efficacy in various preclinical animal models of gastrointestinal disorders, showcasing both its potent anti-secretory and unique mucosal protective properties. nih.govnih.gov

Effectiveness in Gastric Acid Secretion Models

Lafutidine has been shown to be highly effective in inhibiting gastric acid secretion in several animal models. In pylorus-ligated rats, a standard model for assessing anti-secretory activity, lafutidine significantly suppresses gastric acid output. nih.gov Its efficacy is not limited to histamine-stimulated acid secretion. Studies have shown that lafutidine, unlike other H2 receptor antagonists such as famotidine and cimetidine, can inhibit distention-induced gastric acid secretion in rats, a process primarily governed by the parasympathetic vagal nerve. nih.govresearchgate.net This suggests a broader mechanism of action beyond simple H2 receptor blockade.

Furthermore, lafutidine has demonstrated a more potent and prompt inhibition of gastric acid secretion compared to proton pump inhibitors (PPIs) in some studies. For instance, in Helicobacter pylori-negative healthy human subjects, a single dose of lafutidine resulted in a significantly higher median intragastric pH compared to lansoprazole (B1674482) within the first few hours of administration. nih.gov This rapid onset of action is attributed to its prompt absorption and attainment of maximal plasma concentration. nih.gov

Table 1: Comparative Efficacy of Lafutidine in Gastric Acid Secretion Models| Model | Drug(s) | Key Findings | Reference |

|---|---|---|---|

| Distention-induced gastric acid secretion in rats | Lafutidine, Famotidine, Cimetidine | Lafutidine, but not famotidine or cimetidine, significantly inhibited distention-induced acid secretion. | nih.gov |

| Carbachol-induced gastric acid secretion in rats | Lafutidine, Famotidine | Lafutidine strongly inhibited acid secretion, while famotidine had only a partial effect. | nih.gov |

| Intragastric pH in H. pylori-negative humans | Lafutidine, Lansoprazole | Lafutidine led to a more prompt and marked inhibition of gastric acid secretion in the initial hours post-administration compared to lansoprazole. | nih.gov |

Protective Effects against Experimentally Induced Mucosal Lesions

A hallmark of lafutidine's preclinical profile is its robust gastroprotective effect, which is independent of its anti-secretory activity. nih.govnih.gov This mucosal protection is largely mediated through the activation of capsaicin-sensitive afferent neurons. nih.govwjgnet.com

In rat models of gastric lesions induced by necrotizing agents such as HCl/ethanol, lafutidine provided dose-dependent protection. nih.govwjgnet.com This protective effect was significantly diminished by the chemical ablation of capsaicin-sensitive afferent neurons, highlighting the crucial role of this pathway. wjgnet.com The mechanism involves the release of calcitonin gene-related peptide (CGRP) from these sensory neurons, which in turn increases mucosal blood flow and enhances the mucosal defense system.

Lafutidine has also demonstrated protective effects in the esophagus. In a rat model of gastric acid reflux, lafutidine reduced esophageal injury, an effect attributed to its ability to increase esophageal blood flow and intracellular pH via the activation of capsaicin-sensitive afferent neurons. nih.gov This suggests that lafutidine enhances the mucosal defense mechanisms against acid-induced injury. nih.gov

Furthermore, lafutidine has shown efficacy in protecting against intestinal damage. In a rat model of indomethacin-induced intestinal ulceration, lafutidine dose-dependently reduced the severity of lesions. karger.com This protective action was associated with the suppression of increased myeloperoxidase (MPO) activity and lipid peroxidation, both markers of inflammation and tissue damage. karger.com

Table 2: Protective Effects of Lafutidine in Mucosal Lesion Models| Model | Inducing Agent | Key Protective Mechanisms | Reference |

|---|---|---|---|

| Gastric Lesions in Rats | HCl/ethanol | Activation of capsaicin-sensitive afferent neurons. | nih.govwjgnet.com |

| Esophageal Injury in Rats | Gastric Acid Reflux | Increased esophageal blood flow and intracellular pH via capsaicin-sensitive afferent neurons. | nih.gov |

| Intestinal Ulceration in Rats | Indomethacin | Suppression of MPO activity and lipid peroxidation. | karger.com |

Impact on Inflammatory Bowel Disease Models (e.g., DSS-induced colitis)

Lafutidine has shown therapeutic potential in preclinical models of inflammatory bowel disease (IBD). nih.gov In a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a well-established model that mimics aspects of human ulcerative colitis, daily administration of lafutidine dose-dependently reduced the severity of colonic inflammation. nih.gov This was evidenced by a reduction in ulceration area, mitigation of the decrease in colon length, and a significant suppression of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. nih.gov

The beneficial effects of lafutidine in this model were found to be mediated through capsaicin-sensitive afferent neurons. nih.gov The protective action of lafutidine was mimicked by capsaicin but not by the conventional H2 receptor antagonist cimetidine. nih.gov Furthermore, the effects of lafutidine were completely abolished by the chemical ablation of these sensory neurons. nih.gov One of the proposed mechanisms for this protective effect is the enhancement of colonic mucus secretion, as both lafutidine and capsaicin were found to increase mucus production in the colonic mucosa. nih.gov

In a mouse model of 5-fluorouracil (B62378) (5-FU)-induced intestinal mucositis, another condition with an inflammatory component, lafutidine also demonstrated protective effects. researchgate.net It reduced the severity of intestinal damage, diarrhea, and body weight loss. researchgate.net This effect was again dependent on the activation of sensory afferent neurons and was associated with an increase in mucus production. researchgate.net

Investigation of Pleiotropic or Off-Target Preclinical Effects

Some studies have explored the broader implications of lafutidine's ability to activate sensory neurons. This mechanism is not only involved in gastroprotection but may also have systemic implications. However, the direct off-target effects of lafutidine on other receptors or cellular pathways remain an area of ongoing research. The majority of preclinical studies have focused on its well-defined roles in gastric acid secretion and mucosal defense.

Preclinical Pharmacokinetics and Metabolism of Lafutidine Hcl

Absorption, Distribution, and Elimination Characteristics in Animal Models.

Preclinical studies in animal models are essential for characterizing the absorption, distribution, and elimination (ADE) of a drug. These studies provide insights into how the drug enters the bloodstream, where it travels within the body, and how it is removed.

While specific detailed data on Lafutidine (B194869) HCl's ADE in various animal models were not extensively available in the provided search results, general principles of preclinical pharmacokinetic studies highlight the methodologies used. Studies often involve administering the drug via different routes (e.g., oral, intravenous) and collecting biological samples (blood, urine, feces, tissues) at various time points to measure drug concentrations frontiersin.orgveteriankey.com. Techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the quantitative determination of drug levels in these samples researchgate.net.

Pharmacokinetic parameters such as half-life (T1/2), mean residence time (MRT), volume of distribution (Vz), and systemic clearance (CLz) are calculated to describe the drug's behavior in the body frontiersin.orgmdpi.com. For instance, in studies of other compounds, a volume of distribution exceeding the total body fluid volume in rats indicates extensive tissue distribution and extravascular uptake frontiersin.org. Similarly, clearance rates close to hepatic blood flow suggest rapid clearance in rats frontiersin.org.

Elimination primarily occurs through metabolism and excretion. The specific routes and rates of elimination for Lafutidine HCl in different animal species would be determined through the collection and analysis of excreta (urine and feces) over time, quantifying the amount of parent drug and metabolites present.

Identification and Characterization of Metabolites in in vitro and Animal Systems.

Identifying and characterizing drug metabolites is a critical aspect of preclinical metabolism studies. Metabolites are the compounds formed when the body processes the parent drug. These studies are conducted using both in vitro systems (such as liver microsomes or hepatocytes) and in vivo animal models.

Analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS), are indispensable for separating, detecting, and identifying metabolites researchgate.netmdpi.comdiva-portal.org. High-resolution mass spectrometry allows for accurate mass measurements of metabolite molecules and fragment ions, aiding in structural elucidation diva-portal.org. In silico analyses can complement experimental findings by predicting potential metabolic pathways and metabolite structures mdpi.com.

While detailed structures and profiles of this compound metabolites in specific animal models were not provided in the immediate search results, the general approach involves incubating the parent drug with biological matrices (like liver microsomes from different species) or administering it to animals and then analyzing the samples for the presence of new peaks corresponding to metabolites mdpi.comdiva-portal.org. Metabolites are often characterized by their mass, fragmentation pattern, and chromatographic behavior compared to the parent compound and synthesized standards fda.gov.

Major metabolites, typically defined as those comprising a certain percentage (e.g., ≥ 10%) of the total residue in a sample, are the primary focus for identification and characterization in comparative metabolism studies fda.gov.

Enzymatic Pathways Involved in this compound Metabolism (e.g., Cytochrome P450 involvement).

Drug metabolism is primarily mediated by enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I biotransformation reactions, such as oxidation frontiersin.orgdiva-portal.org. Other enzymes, including sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), are involved in Phase II conjugation reactions mdpi.comfrontiersin.org.

To determine the specific enzymatic pathways involved in this compound metabolism, in vitro studies using recombinant enzymes or liver microsomes with selective enzyme inhibitors are typically conducted. These experiments can help identify which CYP isoforms (e.g., CYP3A4, CYP2D6, etc.) or other enzymes are responsible for the biotransformation of this compound frontiersin.org.

While the specific CYP enzymes involved in this compound metabolism were not explicitly detailed in the search results, the importance of CYP enzymes in drug metabolism is well-established diva-portal.orgtaconic.com. Studies on other compounds demonstrate that various CYP isoforms can be involved in their metabolism frontiersin.org. In vitro studies using liver microsomes from different species can also provide preliminary information on potential enzymatic differences between species mdpi.com.

Interspecies Differences in Preclinical Metabolic Profiles.

Significant differences in drug metabolism can exist between species, which is a major challenge in extrapolating preclinical data to humans taconic.comnih.gov. These differences can be attributed to variations in the expression, activity, and substrate specificity of drug-metabolizing enzymes, particularly the CYP enzymes taconic.comnih.govnih.gov.

Comparative metabolism studies in several animal species (e.g., rats, mice, dogs, monkeys) are conducted to assess interspecies variability in metabolic profiles nih.gov. These studies involve administering the drug to different species and analyzing their biological samples to compare the types and relative proportions of metabolites formed mdpi.comfda.gov.

For example, studies on other compounds have shown that the profile of CYP activities can vary significantly between species, with rats sometimes displaying more divergent profiles compared to humans than mice or monkeys nih.gov. In vitro studies using liver microsomes from different species can also reveal differences in intrinsic clearance and metabolite formation rates mdpi.com.

Mechanistic Drug Drug Interaction Studies of Lafutidine Hcl Preclinical and in Vitro Focus

Pharmacodynamic Interactions with Concomitant Agents in Animal Models

Pharmacodynamic interactions occur when the effects of one drug are altered by the presence of another drug at the site of action or through effects on physiological systems. Preclinical studies in animal models can provide insights into potential pharmacodynamic interactions.

Research in animal models has demonstrated that lafutidine (B194869) exhibits gastroprotective effects in addition to its H2-receptor antagonist activity. nih.gov These protective effects appear to be mediated, at least in part, through capsaicin-sensitive afferent neurons. nih.govnih.govresearchgate.netnih.govnih.gov For instance, studies in rats showed that lafutidine prevented gastric lesions induced by agents like monochloramine and HCl/ethanol, and this effect was attenuated by denervation of capsaicin-sensitive afferent neurons. nih.govnih.gov This suggests a potential for pharmacodynamic interactions with agents that affect this neuronal pathway.

One study in rats investigated the interaction between lafutidine and 5-fluorouracil (B62378) (5-FU), an anticancer agent known to induce gastric adverse reactions. nih.gov Co-administration of lafutidine with 5-FU for several days significantly counteracted the negative effects of 5-FU on gastric mucosal integrity and blood flow, preventing the aggravation of gastric lesions. nih.gov This protective effect of lafutidine was not observed with cimetidine (B194882), another H2-receptor antagonist, and was dependent on capsaicin-sensitive afferent neurons. nih.gov This preclinical finding highlights a potential beneficial pharmacodynamic interaction where lafutidine mitigates the gastrointestinal toxicity of a co-administered drug through mechanisms beyond simple acid suppression.

Investigation of Absorption-Related Interactions (e.g., pH-dependent absorption)

The absorption of orally administered drugs can be influenced by various factors, including gastrointestinal pH, which can affect drug solubility and dissolution, particularly for weak acids and bases. japsonline.comcelerion.com Lafutidine is described as a new H2-receptor antagonist that is selectively absorbed from the upper part of the small intestine, suggesting an absorption window. innovareacademics.in It is classified as a BCS class II drug, indicating low solubility and high permeability. innovareacademics.inresearchgate.net Lafutidine has a pKa of 3.9. innovareacademics.in

Changes in gastric pH, for example, due to co-administration with acid-reducing agents, can impact the absorption of drugs with pH-dependent solubility. japsonline.comcelerion.com For weak bases like lafutidine (with a pKa of 3.9), an increase in pH above its pKa could potentially lead to decreased solubility of the unionized form, which might affect its dissolution and absorption. japsonline.comcelerion.com

While the provided information confirms lafutidine's absorption characteristics and classification, specific preclinical or in vitro studies directly investigating pH-dependent absorption interactions of lafutidine with concomitant agents are not detailed in the search results. However, the nature of lafutidine as a weak base and its selective absorption in the upper small intestine suggest that alterations in gastric or upper intestinal pH could potentially influence its absorption. innovareacademics.injapsonline.comcelerion.com Studies evaluating the solubility and dissolution of lafutidine across a range of physiologically relevant pH values, particularly in the presence of agents that modify gastric pH, would be necessary to fully characterize this potential interaction.

Comparative Preclinical and Mechanistic Studies of Lafutidine Hcl

Comparison with Other Histamine (B1213489) H2 Receptor Antagonists (e.g., Famotidine (B1672045), Ranitidine) in Preclinical Models.

Preclinical studies have compared the efficacy and mechanisms of lafutidine (B194869) with other established H2RAs like famotidine and ranitidine. Lafutidine has demonstrated a potent and long-lasting inhibition of gastric acid secretion in animal models, with some studies indicating a longer duration of antisecretory activity compared to famotidine or cimetidine (B194882). ingentaconnect.comwjgnet.com Lafutidine's receptor-binding affinity has been reported to be significantly higher, ranging from 2 to 80 times greater than that of other representative H2RAs such as famotidine, ranitidine, and cimetidine. wjgnet.com

In preclinical models of gastric lesions induced by various noxious agents, lafutidine has shown protective effects. ingentaconnect.com Studies comparing lafutidine and famotidine in animal models of reflux esophagitis indicated that while both inhibited lesion formation, lafutidine at lower doses could suppress esophagitis without inhibiting gastric acid secretion, suggesting additional protective mechanisms beyond acid suppression. researchgate.net Furthermore, in a clinical setting comparing gastric ulcer healing, lafutidine demonstrated a significantly higher rate of flat-type ulcer scars compared to famotidine, indicating a potential improvement in the quality of ulcer healing. nih.gov Lafutidine has also been shown to accelerate the healing of mucosal injuries in experimental chronic gastritis models induced by ammonia (B1221849) and TCA, unlike cimetidine and famotidine. zuventus.com

Comparison with Proton Pump Inhibitors (e.g., Lansoprazole (B1674482), Omeprazole) in Preclinical Models.

Comparisons between lafutidine and proton pump inhibitors (PPIs) like lansoprazole and omeprazole (B731) in preclinical models highlight differences in their mechanisms and effects. While PPIs are known for their potent and sustained inhibition of gastric acid secretion by blocking the H+/K+ ATPase enzyme wikipedia.orgontosight.ai, lafutidine, as an H2RA, primarily acts by blocking histamine H2 receptors on parietal cells. patsnap.com

Preclinical studies have investigated the anti-ulcerogenic effects of lafutidine and PPIs in various animal models. Some research suggests that PPIs like rabeprazole (B1678785) may be more effective in reducing free and total titrable acids and in the reduction of aspirin-induced gastric ulcers in animal models compared to second-generation H2RAs like roxatidine (B1205453). researchgate.net However, lafutidine's gastroprotective actions, which are independent of its antisecretory effect, differentiate it from PPIs. ingentaconnect.comwjgnet.compatsnap.comresearchgate.net These gastroprotective effects include enhancing the gastric mucosal defensive capacity and promoting mucosal blood flow. cabidigitallibrary.org

While PPIs generally exhibit greater efficacy in gastric acid suppression compared to H2RAs researchgate.netresearchgate.net, lafutidine's multimodal action, including its gastroprotective properties, offers a different profile. Studies have explored the potential of H2RAs like lafutidine as alternatives or in combination with NSAIDs, considering that concurrent use of NSAIDs and PPIs has been reported to exacerbate enteritis in some cases. mdpi.com Lafutidine has been shown to promote mucus secretion in the intestinal tract with mucositis and restore decreased fecal mucin levels in NSAID-induced mucosal injury in preclinical models. mdpi.com

Mechanistic Differentiations in Receptor Binding, Signal Transduction, and Gastroprotective Actions.

Lafutidine's mechanism of action involves both histamine H2 receptor antagonism and additional gastroprotective properties, differentiating it from traditional H2RAs and PPIs. Lafutidine selectively blocks histamine H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. patsnap.com Its receptor-binding affinity is notably higher than that of some other H2RAs. wjgnet.com

Beyond H2 receptor blockade, lafutidine exhibits gastroprotective effects mediated by capsaicin-sensitive afferent neurons. ingentaconnect.comresearchgate.netcabidigitallibrary.orgmedchemexpress.com This involves the activation of sensory neuron-dependent defense mechanisms. researchgate.netnih.gov Studies suggest that this action is mediated, at least in part, by calcitonin gene-related peptide (CGRP) and nitric oxide (NO). ingentaconnect.com Lafutidine has been shown to enhance mucosal blood flow via capsaicin-sensitive sensory neurons zuventus.comcabidigitallibrary.org and increase mucin biosynthesis through the stimulation of nitric oxide production. zuventus.comcabidigitallibrary.org It also contributes to increasing the thickness of the surface mucus gel layer and maintaining gastric mucosal blood flow and bicarbonate response. zuventus.comcabidigitallibrary.org

Furthermore, lafutidine has been proposed to inhibit the secretion of IL-8 in the gastric mucosa, potentially preventing mucosal inflammation associated with H. pylori infection. zuventus.com This suggests a novel mechanism of protection against H. pylori-related mucosal inflammation. zuventus.com Lafutidine's ability to activate mucosal defense mechanisms and promote gastric blood flow distinguishes it from other H2RAs. patsnap.com Its gastroprotective effect appears to be related to its ability to activate a sensory neuron-dependent mechanism of defense, independent of its antisecretory activity. researchgate.netnih.gov This multimodal mechanism contributes to its protective action throughout the gastrointestinal tract, including against experimentally-induced mucosal lesions in the esophagus, small intestine, and colon. ingentaconnect.com

Comparative Preclinical Findings

| Feature | Lafutidine | Famotidine / Ranitidine (Other H2RAs) | Lansoprazole / Omeprazole (PPIs) |

| Acid Secretion Inhibition | Potent and long-lasting, direct H2 receptor blockade and indirect mechanisms ingentaconnect.comwjgnet.comresearchgate.net | Potent H2 receptor blockade wikipedia.orgwikipedia.org | Potent and sustained H+/K+ ATPase inhibition wikipedia.orgontosight.ai |

| Receptor Binding Affinity | Higher than some other H2RAs (2-80 times) wjgnet.com | Lower compared to lafutidine wjgnet.com | Not applicable (different target) |

| Gastroprotection | Significant, multimodal (H2 blockade + sensory neuron-mediated) ingentaconnect.compatsnap.comresearchgate.net | Primarily acid suppression, less pronounced mucosal protection ingentaconnect.com | Primarily acid suppression, some impact on mucosal factors mdpi.com |

| Mechanisms | H2 blockade, CGRP/NO mediation, enhanced mucosal blood flow, increased mucin/bicarbonate, potential IL-8 inhibition ingentaconnect.comzuventus.compatsnap.comresearchgate.netcabidigitallibrary.org | H2 blockade wikipedia.orgwikipedia.org | H+/K+ ATPase inhibition, effects on bacterial flora wikipedia.orgontosight.aimdpi.com |

| Effect on NSAID-induced Injury | Protective, promotes mucus secretion, restores fecal mucin levels ingentaconnect.commdpi.com | Less pronounced mucosal protection compared to lafutidine ingentaconnect.com | Can potentially exacerbate enteritis in some cases mdpi.com |

Mechanistic Differences

| Mechanism | Lafutidine | Other H2RAs (e.g., Famotidine, Ranitidine) | PPIs (e.g., Lansoprazole, Omeprazole) |

| Primary Target | Histamine H2 Receptor patsnap.com | Histamine H2 Receptor wikipedia.orgwikipedia.org | H+/K+ ATPase (Proton Pump) wikipedia.orgontosight.ai |

| Acid Inhibition | Direct H2 blockade and indirect mechanisms (e.g., NO) ingentaconnect.comresearchgate.net | Direct H2 blockade wikipedia.orgwikipedia.org | Irreversible inhibition of the proton pump ontosight.ai |

| Gastroprotective Pathways | Activation of capsaicin-sensitive afferent neurons, CGRP/NO release ingentaconnect.comresearchgate.net | Primarily linked to acid reduction | Less direct involvement in sensory neuron-mediated effects |

| Mucosal Blood Flow | Enhanced via capsaicin-sensitive neurons zuventus.comcabidigitallibrary.org | Less direct enhancement | Indirect effects via acid reduction |

| Mucus/Bicarbonate Production | Increased via NO stimulation zuventus.comcabidigitallibrary.org | Less direct stimulation | Some impact on mucosal factors mdpi.com |

| Influence on Inflammation (e.g., IL-8) | Potential inhibition of IL-8 secretion zuventus.com | Not a primary reported mechanism | Can influence bacterial flora composition mdpi.com |

Advanced Methodological and Computational Approaches in Lafutidine Hcl Research

Development and Validation of Chromatographic and Spectroscopic Methods for Research Applications

The quantitative analysis of Lafutidine (B194869) in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids, relies on robust and validated analytical methods. Chromatographic and spectroscopic techniques are the cornerstones of this research, providing the necessary sensitivity, specificity, and accuracy.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely employed technique for the determination of Lafutidine. nih.govbepls.comslideshare.netpharmacy180.com These methods are valued for their precision and ability to separate Lafutidine from potential impurities and degradation products. slideshare.net

Several RP-HPLC methods have been developed and validated according to International Conference on Harmonization (ICH) guidelines. nih.gov These methods typically utilize a C18 column and a mobile phase consisting of a buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (such as methanol (B129727) or acetonitrile). nih.govslideshare.netpharmacy180.comnih.gov Detection is commonly performed using a UV detector at wavelengths ranging from 215 nm to 299 nm. nih.govbepls.compharmacy180.com The methods have demonstrated good linearity over various concentration ranges, with high accuracy and precision. nih.govslideshare.netpharmacy180.com

For enhanced sensitivity and specificity, especially in complex biological matrices like human plasma, HPLC is often coupled with Mass Spectrometry (MS). pharmacy180.comnih.gov Liquid chromatography-electrospray ionization mass spectrometry (LC/ESI-MS) methods have been successfully developed for pharmacokinetic and bioequivalence studies of Lafutidine. nih.gov These methods allow for the precise quantification of the drug at very low concentrations (ng/mL levels) by using selected-ion monitoring (SIM), which significantly reduces matrix interference. nih.gov The combination of HPLC's separation power with the detection specificity of MS has become an indispensable tool in pharmaceutical analysis. nih.gov

| Parameter | Method 1 | Method 2 | Method 3 (LC/ESI-MS) | Method 4 |

| Column | Zodiac C18 (250x4.6 mm, 5µm) nih.gov | Phenomenex Gemini C18 (250x4.6 mm, 5µ) bepls.com | Shim-pack VP-ODS C18 (250x2.0 mm) nih.gov | Hypersil silica (B1680970) C18 (250x4.6 mm, 5µ) pharmacy180.com |

| Mobile Phase | 0.1M Phosphate buffer (pH 4.0) : Methanol (30:70 v/v) nih.gov | 5mM Di-Potassium Hydrogen Phosphate Buffer (pH 9.5) : Methanol (20:80 v/v) bepls.com | 20mM CH3COONH4 : Methanol (20:80 v/v) nih.gov | 0.02M Phosphate buffer (pH 6.0) : Acetonitrile (30:70 v/v) pharmacy180.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min bepls.com | Not Specified | 1.0 mL/min pharmacy180.com |

| Detection | UV at 299 nm nih.gov | PDA at 216 nm bepls.com | ESI-MS (SIM mode) nih.gov | UV at 215 nm pharmacy180.com |

| Linearity Range | 60-140 µg/mL nih.gov | Not Specified (LOD: 10 ng/mL, LOQ: 40 ng/mL) bepls.com | 5-400 ng/mL nih.gov | 27-81 µg/mL pharmacy180.com |

| Application | Bulk and Tablet Dosage Form nih.gov | Human Plasma bepls.com | Human Plasma (Bioequivalence study) nih.gov | Tablet Dosage Form pharmacy180.com |

| Retention Time | Not Specified | 7.6 min bepls.com | Not Specified | 7.75 min pharmacy180.com |

UV-Visible spectrophotometry offers a simpler, cost-effective, and rapid alternative to HPLC for the quantitative estimation of Lafutidine in bulk and pharmaceutical formulations. nih.govresearchgate.net These methods are based on measuring the absorbance of Lafutidine in a suitable solvent. The wavelength of maximum absorbance (λmax) for Lafutidine is typically found around 286-290 nm in 0.1 N HCl. nih.govnih.govmdpi.com

Validation studies for these spectrophotometric methods have confirmed that they adhere to Beer's law over specific concentration ranges, demonstrating good linearity with high correlation coefficient values (r² > 0.999). nih.govresearchgate.net The methods are validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines, making them suitable for routine quality control analysis. researchgate.netmdpi.com

| Parameter | Method 1 | Method 2 | Method 3 |

| Solvent | 0.1 N HCl (pH 1.2) nih.gov | 0.1 N HCl researchgate.net | 0.1 N HCl (pH 1.20) mdpi.com |

| λmax | 286 nm nih.gov | 286 nm researchgate.net | 290 nm mdpi.com |

| Linearity Range | 10-60 µg/mL nih.gov | 5-50 µg/mL researchgate.net | 0-30 µg/mL mdpi.com |

| Correlation Coefficient (r²) | 0.997 nih.gov | 0.9995 researchgate.net | 0.9997 mdpi.com |

| LOD | Not Specified | 0.293 µg/mL researchgate.net | 0.545 µg/mL mdpi.com |

| LOQ | Not Specified | 0.887 µg/mL researchgate.net | 1.654 µg/mL mdpi.com |

To ensure the stability and efficacy of a pharmaceutical product, it is essential to understand its degradation profile. Stability-indicating assay methods, predominantly using RP-HPLC, have been developed to separate Lafutidine from its degradation products formed under various stress conditions. slideshare.netnih.govmdpi.com

Forced degradation studies are conducted by exposing Lafutidine to a range of harsh conditions as mandated by ICH guidelines, including acidic and alkaline hydrolysis, oxidation, thermal stress, and photolysis. slideshare.netyoutube.com Research shows that Lafutidine undergoes degradation under acidic, alkaline, oxidative, and dry heat conditions, while it exhibits stability against neutral hydrolysis and photolytic degradation. slideshare.netyoutube.com The developed HPLC methods were able to effectively resolve the peak of the intact drug from the peaks of the degradation products, demonstrating the specificity of these assays. slideshare.net This allows for the accurate quantification of Lafutidine even in the presence of its degradants, which is critical for stability testing in quality control laboratories. slideshare.netmdpi.com

Computational Chemistry and Molecular Modeling Studies of Lafutidine HCl

Computational chemistry and molecular modeling have emerged as powerful tools in drug discovery and development, providing insights into drug-receptor interactions and helping to elucidate structure-activity relationships.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Lafutidine) when bound to a second (a receptor, such as the histamine (B1213489) H2 receptor), forming a stable complex. bepls.com This method helps in understanding the binding mode and affinity of the drug at its target site.

A computational study involving the docking of Lafutidine and other H2 antagonists into the histamine H2 receptor (PDB ID: 7UL3) has provided insights into its binding interactions. bepls.com Such studies can identify key amino acid residues within the receptor's binding pocket that interact with the ligand through hydrogen bonds or hydrophobic interactions, explaining the basis of its antagonist activity. Another study used molecular docking, along with NMR spectroscopy, to investigate the binding of Lafutidine to human serum albumin (HSA), identifying its preferential binding to site II in the hydrophobic subdomains IIIA. nih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulates the movement of atoms and molecules over time, allowing for the assessment of the stability of the ligand-receptor complex and providing a more dynamic and realistic view of the interactions. mdpi.comdrugdesign.org While specific MD simulation studies focused solely on Lafutidine's interaction with the H2 receptor are not extensively published, this technique is widely used in combination with docking to predict binding modes, affinities, and the stability of various protein-ligand systems. rutgers.edu

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using mathematical models. mdpi.commdpi.com For H2-receptor antagonists, SAR studies have been crucial in their development. Key structural features for antagonist activity have been identified, such as the nature of the heterocyclic ring, the length of the side chain, and the properties of the terminal nitrogen group. pharmacy180.comyoutube.com

General SAR for H2 antagonists indicates that:

A heterocyclic ring (not necessarily imidazole) is required; furan (B31954), thiazole, and pyridine (B92270) derivatives are common. pharmacy180.comyoutube.com Lafutidine incorporates both furan and pyridine rings.

A flexible chain, often containing a thioether link, separating the ring from a polar group is optimal for activity. pharmacy180.comyoutube.com

The terminal nitrogen group should be a polar, non-basic substituent to maximize antagonist activity. pharmacy180.com

Quantum chemical calculations can provide deeper insights into these relationships by computing electronic properties such as charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These calculated descriptors can be used to develop more sophisticated QSAR models. While specific quantum chemical calculation studies on Lafutidine are limited in the public domain, these computational methods are instrumental in modern drug design for predicting molecular properties and guiding the synthesis of new, more potent analogs. The combination of SAR knowledge with computational tools like molecular docking allows for a rational approach to understanding how Lafutidine interacts with its biological target. bepls.com

Application of Omics Technologies (e.g., Metabolomics) in Preclinical Investigations

While specific preclinical studies employing metabolomics to investigate this compound are not extensively documented in publicly available literature, the application of this powerful "omics" technology holds significant potential for deepening our understanding of its mechanism of action and identifying novel biomarkers. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. mdpi.com In the context of this compound research, metabolomics could offer a more detailed picture of the biochemical perturbations that occur in response to the drug, beyond its known effects on histamine H2 receptors.

Preclinical research on other gastrointestinal agents and conditions, such as non-steroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, has demonstrated the utility of metabolomics in identifying potential biomarkers and elucidating disease mechanisms. nih.govnih.govnih.gov These studies serve as a valuable framework for postulating how metabolomics could be applied to the preclinical investigation of this compound.

A key area of investigation would be the elucidation of metabolic signatures associated with this compound's gastroprotective effects. By comparing the metabolic profiles of preclinical models of gastric injury treated with this compound to untreated control groups, researchers could identify specific metabolites and metabolic pathways that are modulated by the drug. This could provide insights into its mechanisms beyond H2 receptor antagonism, such as its effects on mucosal defense and repair.

For instance, a hypothetical preclinical study might involve inducing gastric ulcers in a rat model and then treating a cohort with this compound. Serum and gastric tissue samples could be collected for metabolomic analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov The resulting data would likely reveal a panel of differentially expressed metabolites between the treated and untreated groups.

One of the unique aspects of this compound is its ability to increase gastric nitric oxide (NO) production, which contributes to its gastroprotective effects. Metabolomics could be employed to explore the downstream metabolic consequences of this enhanced NO synthesis. nih.gov Nitric oxide is a signaling molecule that can influence various cellular processes, including mitochondrial respiration and cellular metabolism. frontiersin.org A tracer-based metabolomics approach, using stable-isotope labeled substrates like L-arginine (the precursor for NO synthesis), could track the metabolic fate of these molecules and reveal how this compound-induced NO production alters specific metabolic pathways. nih.gov

The identification of biomarkers of efficacy and target engagement is another crucial application of metabolomics in preclinical drug development. mdpi.com By identifying a consistent metabolic signature associated with the therapeutic effects of this compound, it may be possible to develop minimally invasive biomarkers that could be used in later clinical stages to monitor treatment response. For example, studies on other gastric ulcer models have identified potential serum biomarkers like hydroxyproline. nih.gov A similar approach with this compound could yield a unique set of biomarkers reflective of its specific mechanism of action.

Illustrative findings from a hypothetical preclinical metabolomics study on this compound are presented in the data tables below. It is important to note that these tables are for demonstrative purposes to showcase the potential data generated from such research and are not based on existing experimental results.

Table 1: Hypothetical Changes in Serum Metabolites in a Preclinical Gastric Ulcer Model Treated with this compound

| Metabolite | Fold Change (this compound vs. Ulcer Control) | Putative Biological Role |

| Increased Metabolites | ||

| L-Citrulline | 2.5 | Byproduct of nitric oxide synthesis, indicating increased NO production. |

| Prostaglandin (B15479496) E2 | 3.0 | Key mediator of gastric mucosal defense and repair. |

| N-Acetylcysteine | 1.8 | Antioxidant, suggesting a role in mitigating oxidative stress. |

| Decreased Metabolites | ||

| Lactate | -2.0 | Indicator of a shift away from anaerobic glycolysis, suggesting improved tissue oxygenation. |

| 8-isoprostane | -2.7 | Marker of lipid peroxidation and oxidative stress. |

| Thromboxane B2 | -1.9 | Pro-inflammatory mediator involved in ulcerogenesis. |

Table 2: Illustrative Metabolic Pathways Potentially Modulated by this compound in Gastric Tissue

| Metabolic Pathway | Key Altered Metabolites | Potential Implication |

| Arginine and Proline Metabolism | Increased L-Citrulline, Decreased Hydroxyproline | Reflects enhanced nitric oxide synthesis and potential modulation of collagen turnover during tissue repair. |

| Arachidonic Acid Metabolism | Increased Prostaglandin E2, Decreased Thromboxane B2 | Shift towards a cytoprotective prostaglandin profile and away from pro-inflammatory eicosanoids. |

| Glutathione Metabolism | Increased N-Acetylcysteine, Increased Oxidized Glutathione | Upregulation of antioxidant defense mechanisms to counteract oxidative damage associated with gastric ulcers. |

| Glycolysis / Gluconeogenesis | Decreased Lactate, Increased Pyruvate | Suggests a restoration of normal energy metabolism and a reduction in tissue hypoxia. |

Emerging Research Frontiers and Future Directions for Lafutidine Hcl

Exploration of Novel Preclinical Therapeutic Applications

While Lafutidine (B194869) HCl is well-known for its H2-receptor antagonism, a significant body of preclinical research has focused on its novel therapeutic applications, primarily revolving around its distinct gastroprotective activities that are independent of acid inhibition.

Gastroprotection via Capsaicin-Sensitive Afferent Neurons (CSAN): A primary frontier of lafutidine research is its ability to protect the gastric mucosa by activating capsaicin-sensitive afferent neurons (CSAN). nih.govnih.gov This mechanism is fundamentally different from traditional H2-receptor antagonists. Preclinical studies in rat models have demonstrated that lafutidine's protective effect against noxious chemical agents, such as HCl/ethanol and monochloramine, is significantly diminished when these sensory nerves are ablated. nih.govnih.gov Activation of CSAN by lafutidine leads to several protective downstream effects:

Increased Gastric Mucosal Blood Flow (GMBF): Lafutidine has been shown to cause a sustained, dose-dependent increase in GMBF in rats, an effect that is abolished by the deactivation of sensory nerves. nih.govpatsnap.com This enhancement of blood flow is crucial for maintaining mucosal integrity and facilitating the repair of damaged tissue.

Stimulation of Mucus Secretion: Research suggests that lafutidine enhances the secretion of gastric mucus, which forms a protective barrier against acid and other irritants. nih.gov

Inhibition of Neutrophil Activation: In preclinical models of stress-induced gastric injury, lafutidine has been found to inhibit the activation of neutrophils, a key component of the inflammatory response that can contribute to tissue damage. This effect is also linked to the activation of sensory neurons. nih.gov

Esophageal Mucosal Defense: The protective effects of lafutidine are not limited to the stomach. In rat models of esophageal injury, lafutidine enhances mucosal defense mechanisms against acid and pepsin. nih.gov By activating CSAN in the esophagus, it induces hyperemia (increased blood flow) and helps maintain a more neutral interstitial pH, thereby protecting the esophageal lining from acid-related damage. nih.gov

Protection in Other Gastrointestinal Areas: Emerging preclinical evidence suggests lafutidine may have therapeutic potential in other areas of the gastrointestinal tract. In a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, an experimental model for inflammatory bowel disease, lafutidine administration reduced the severity of colonic inflammation. nih.gov This protective effect was also mediated by capsaicin-sensitive afferent neurons, suggesting a broader applicability of its unique mechanism. nih.gov

| Preclinical Model | Observed Therapeutic Effect | Mediating Mechanism | Key Findings |

| Rat HCl/Ethanol-Induced Gastric Injury | Gastroprotection | Activation of Capsaicin-Sensitive Afferent Neurons (CSAN) | Dose-dependent protection against lesions; effect attenuated by CSAN ablation. nih.gov |

| Rat Esophageal Acid/Pepsin Perfusion | Enhanced Mucosal Defense | CSAN-mediated hyperemia and interstitial pH maintenance | Prevented acidified pepsin-induced mucosal injury. nih.gov |

| Rat Water-Immersion Restraint Stress | Reduction of Gastric Mucosal Injury | Inhibition of Neutrophil Activation via CSAN | Inhibited neutrophil activation and increased protective prostacyclin levels. nih.gov |

| Rat DSS-Induced Colitis | Amelioration of Colonic Inflammation | CSAN Activation | Reduced severity of colitis, decreased myeloperoxidase (MPO) activity. nih.gov |

| Rat Ischemia Model | Attenuation of Gastric Lesions | CSAN-dependent mechanism | Protected against gastric damage induced by monochloramine and ischemia. nih.gov |

Development of Advanced Drug Delivery Systems for Enhanced Preclinical Performance

To maximize the therapeutic potential of lafutidine, particularly its site-specific protective actions and to overcome the limitations of its relatively short biological half-life, researchers have been developing advanced drug delivery systems. nih.gov Preclinical studies have focused on gastroretentive technologies designed to prolong the drug's residence time in the stomach and upper gastrointestinal tract, where it is selectively absorbed.

Gastroretentive Floating Tablets: Several preclinical studies have successfully formulated and evaluated floating drug delivery systems (FDDS) for lafutidine. These systems are designed to have a lower density than gastric fluids, allowing them to remain buoyant in the stomach for an extended period.

Formulation: These tablets are typically formulated using gas-forming agents (e.g., sodium bicarbonate, citric acid) and various hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and Carbopol. asiapharmaceutics.info

Preclinical Evaluation: In vivo studies in rabbits using X-ray imaging have demonstrated the effectiveness of these floating tablets. Radiological evidence confirmed that the formulated tablets remained in the rabbit's stomach, floating for more than 10 hours. asiapharmaceutics.info This prolonged gastric retention allows for sustained drug release, which could improve bioavailability and reduce dosing frequency. asiapharmaceutics.infowisdomlib.org

Mucoadhesive Drug Delivery Systems: Another successful approach involves the development of mucoadhesive systems that adhere to the gastric mucosa, thereby prolonging contact time.

Formulation: Mucoadhesive tablets and microparticles have been developed using natural polymers such as xanthan gum, sodium alginate, and chitosan. nih.gov These polymers possess the ability to interact with the mucus layer of the stomach lining.

Preclinical Evaluation: In vivo X-ray studies in rabbits have also been used to validate mucoadhesive tablets. The results showed that the tablets successfully adhered to the stomach mucosa for over 10 hours. nih.gov This prolonged adherence ensures a localized and sustained release of lafutidine directly at its site of action and absorption.

Nanosuspensions: To address lafutidine's practical insolubility in water, research has been conducted on nanosuspension formulations. By using a solvent anti-solvent precipitation method, researchers have successfully reduced the particle size of lafutidine to the nanometer range. researchgate.net This approach significantly enhances the drug's solubility and dissolution rate, which is a critical factor for improving oral bioavailability in preclinical models. researchgate.net

| Delivery System Type | Polymers/Excipients Used | Preclinical Animal Model | Key Performance Outcome |

| Gastroretentive Floating Tablets | HPMC K4M, Sodium Bicarbonate, Citric Acid | Rabbit | Sustained buoyancy and gastric retention for >10 hours, confirmed by X-ray imaging. asiapharmaceutics.info |

| Mucoadhesive Tablets | Xanthan Gum, Sodium Alginate, Karaya Gum | Rabbit | Adherence to gastric mucosa for >10 hours, confirmed by X-ray imaging. nih.gov |

| Floating-Pulsatile Tablets | HPMC E5M, Guar Gum, Carbopol 934P | Not specified in abstract | Achieved a programmed lag time of ~6 hours followed by burst release. pharmacophorejournal.com |

| Nanosuspension | PVP K-90, Tween 80, Tween 20 | In vitro studies | Significant reduction in particle size (to ~16 nm) and enhanced dissolution profile. researchgate.net |

Investigating Synergistic Pharmacological Effects with Other Agents in Preclinical Models

The unique gastroprotective properties of lafutidine make it a promising candidate for combination therapy, particularly with agents known to cause gastric mucosal injury. Preclinical rationale and some clinical evidence support the investigation of its synergistic effects with other drugs.

Combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs are widely used but carry a significant risk of causing gastrointestinal damage. Lafutidine's ability to enhance mucosal defense mechanisms, independent of acid suppression, provides a strong preclinical basis for its use in combination with NSAIDs. While much of the direct evidence comes from clinical settings, the preclinical mechanisms support this synergy. nih.gov Lafutidine’s demonstrated ability to inhibit neutrophil activation and increase mucosal blood flow in rats counteracts the key pathways of NSAID-induced gastric injury. nih.gov A clinical study involving the NSAID loxoprofen (B1209778) demonstrated that lafutidine could significantly prevent gastric mucosal damage induced by the combination of low-dose aspirin (B1665792) and loxoprofen. nih.gov

Role in Helicobacter pylori Eradication: Although proton pump inhibitors (PPIs) are the standard of care in triple therapies for H. pylori eradication, lafutidine has been investigated as an alternative. The rationale is that by raising intragastric pH, lafutidine can enhance the efficacy and stability of antibiotics like amoxicillin (B794) and clarithromycin, creating a synergistic effect. A meta-analysis of clinical trials concluded that lafutidine-based triple therapy was as effective and safe as lansoprazole-based triple therapy for eradicating H. pylori. nih.gov This suggests a potential for synergistic or at least non-inferior interaction with antibiotics in a preclinical context, warranting further investigation in animal models of H. pylori infection.

Synergy with Other Anti-Secretory Agents: In a clinical context, lafutidine has been studied as an add-on therapy to PPIs for patients experiencing nocturnal acid breakthrough. This combination leverages two different mechanisms of acid suppression—PPIs irreversibly block the proton pump, while lafutidine competitively blocks the histamine (B1213489) H2 receptor—to achieve more comprehensive acid control. This clinical application suggests a basis for preclinical models to explore the synergistic effects on 24-hour acid control and mucosal protection.

Identification and Addressing of Current Gaps in Preclinical Knowledge

Despite the extensive research on lafutidine, several gaps in our preclinical understanding remain. Addressing these knowledge gaps is crucial for fully elucidating its mechanisms of action and unlocking its complete therapeutic potential.

Unidentified Molecular Target on Sensory Neurons: The most significant gap in preclinical knowledge is the precise molecular mechanism by which lafutidine activates capsaicin-sensitive afferent neurons (CSAN). nih.gov Studies have confirmed that its action is independent of the transient receptor potential vanilloid 1 (TRPV1), the receptor that capsaicin (B1668287) itself binds to. nih.gov The exact receptor or ion channel on these sensory nerves that lafutidine interacts with remains unidentified. Future preclinical research should focus on receptor binding assays and functional studies in isolated sensory neurons to deorphanize this target. Identifying this target could pave the way for the development of a new class of gastroprotective drugs.

Translational Challenges: As with all preclinical research, a gap exists between findings in animal models and their translation to human physiology. texilajournal.com While gastroretentive systems show excellent results in rabbits, their performance may differ in the human stomach, which has different motility patterns and fluid dynamics. nih.govasiapharmaceutics.info Future preclinical work could involve more sophisticated models, such as dynamic in vitro models that better simulate human gastric conditions or studies in larger animal models like canines, whose gastric physiology is closer to that of humans.

Limited Preclinical Data on Long-Term Efficacy and Combination Therapy: While the rationale for combination therapies with NSAIDs or antibiotics is strong, there is a lack of dedicated preclinical studies designed to systematically evaluate these synergistic effects. Long-term preclinical studies are needed to determine if the gastroprotective effects of lafutidine are sustained with chronic co-administration of NSAIDs and to explore the development of potential tolerance. Similarly, more rigorous preclinical models of H. pylori infection are required to confirm the efficacy of lafutidine-based triple therapy and to understand its impact on the gastric microbiome.

Exploration of Therapeutic Effects Beyond the GI Tract: The discovery that lafutidine's mechanism involves the modulation of sensory neurons and related neuropeptides like CGRP opens the door to potential systemic effects. However, there is a significant gap in preclinical research regarding its effects on other organ systems. For example, since CSAN and CGRP play roles in cardiovascular regulation, further investigation into lafutidine's cardiovascular profile, beyond what is typical for H2-receptor antagonists, could be a future research direction.

Q & A

Q. What validation criteria are essential for bioanalytical methods quantifying this compound in human plasma?

- Answer : Validate per FDA/ICH guidelines:

- Selectivity : No interference from plasma components.

- Linearity : 1–100 ng/mL range.

- Recovery : >85% via protein precipitation or SPE.

- Stability : Bench-top (24 hr), freeze-thaw (3 cycles), and long-term (-80°C) stability assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.